molecular formula C8H6N2O4 B1310803 1-Nitro-2-(2-nitrovinyl)benzene CAS No. 3156-39-6

1-Nitro-2-(2-nitrovinyl)benzene

Cat. No. B1310803
CAS RN: 3156-39-6
M. Wt: 194.14 g/mol
InChI Key: INIQBBVYBCGEIX-AATRIKPKSA-N
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Description

“1-Nitro-2-(2-nitrovinyl)benzene” is a chemical compound with the molecular formula C8H6N2O4 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-Nitro-2-(2-nitrovinyl)benzene” consists of a benzene ring with a nitro group and a nitrovinyl group attached . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Nitro-2-(2-nitrovinyl)benzene” are not detailed in the literature, it can be inferred that it may participate in reactions typical of nitro compounds and vinyl groups .

Scientific Research Applications

The methods of application or experimental procedures would depend on the specific reaction being carried out. In general, these reactions involve the use of various reagents and catalysts, and they are often carried out under controlled conditions of temperature and pressure .

As for the results or outcomes obtained, again, this would depend on the specific reaction being carried out. In general, the goal of these reactions is to produce a desired chemical compound in a high yield and with a high degree of purity .

  • Organic Synthesis

    • Polysubstituted benzenes are often used as intermediates in the synthesis of a wide variety of chemical compounds . For example, they can be used to synthesize 4-chloro-2-propylbenzenesulfonic acid from benzene .
    • The methods of application typically involve the use of various reagents and catalysts, and they are often carried out under controlled conditions of temperature and pressure .
    • The outcomes of these reactions are typically the production of a desired chemical compound in a high yield and with a high degree of purity .
  • Pharmaceuticals

    • Polysubstituted benzenes are often used as intermediates in the production of pharmaceuticals . The specific methods of application and outcomes would depend on the specific drug being synthesized.
  • Dyes

    • Polysubstituted benzenes are also used in the production of dyes . The specific methods of application and outcomes would depend on the specific dye being synthesized.
  • Polymers

    • Polysubstituted benzenes are used in the production of polymers . The specific methods of application and outcomes would depend on the specific polymer being synthesized.
  • Chemical Reactions

    • Polysubstituted benzenes can be used in various chemical reactions. For example, a protocol for the synthesis of β-allenyl butenolides from 2,3-allenoic acids and propargylic carbonates catalyzed by Pd (OAc) 2 –TFP has been developed . The products were applied successfully to the Diels–Alder reaction with electron-deficient alkynes to afford polysubstituted benzene derivatives with an excellent regioselectivity .
  • Benzannulation

    • Polysubstituted benzenes can be used in benzannulation, a process that involves the formation of a benzene ring . This is a synthetically useful approach which provides polysubstituted aromatic compounds .
  • Organic Synthesis

    • Polysubstituted benzenes are often used as intermediates in the synthesis of a wide variety of chemical compounds . For example, they can be used to synthesize 4-chloro-2-propylbenzenesulfonic acid from benzene .
    • The methods of application typically involve the use of various reagents and catalysts, and they are often carried out under controlled conditions of temperature and pressure .
    • The outcomes of these reactions are typically the production of a desired chemical compound in a high yield and with a high degree of purity .
  • Pharmaceuticals

    • Polysubstituted benzenes are often used as intermediates in the production of pharmaceuticals . The specific methods of application and outcomes would depend on the specific drug being synthesized.
  • Dyes

    • Polysubstituted benzenes are also used in the production of dyes . The specific methods of application and outcomes would depend on the specific dye being synthesized.
  • Polymers

    • Polysubstituted benzenes are used in the production of polymers . The specific methods of application and outcomes would depend on the specific polymer being synthesized.
  • Chemical Reactions

    • Polysubstituted benzenes can be used in various chemical reactions . For example, a protocol for the synthesis of β-allenyl butenolides from 2,3-allenoic acids and propargylic carbonates catalyzed by Pd (OAc) 2 –TFP has been developed . The products were applied successfully to the Diels–Alder reaction with electron-deficient alkynes to afford polysubstituted benzene derivatives with an excellent regioselectivity .
  • Benzannulation

    • Polysubstituted benzenes can be used in benzannulation, a process that involves the formation of a benzene ring . This is a synthetically useful approach which provides polysubstituted aromatic compounds .

properties

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879317
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-(2-nitrovinyl)benzene

CAS RN

3156-39-6, 5670-67-7
Record name 2-Nitro-omega-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2-Dinitrostyrene
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